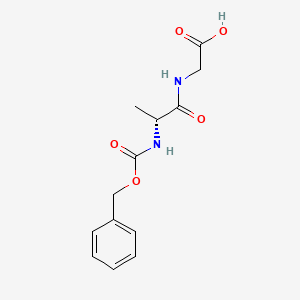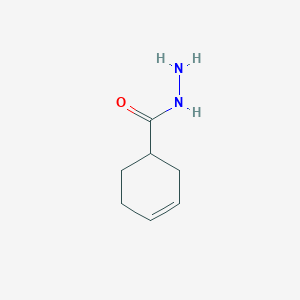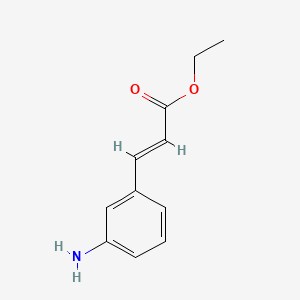
(R)-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid, commonly known as Boc-L-2-APA-OH, is a synthetic amino acid derivative that has been widely used in scientific research. This compound is a derivative of L-2-aminopropionic acid, which is an important building block for the synthesis of peptides and proteins. Boc-L-2-APA-OH has been used in several studies to investigate its mechanism of action and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Ab Initio Studies on Carboxylic Acids
Research on simple carboxylic acids, including derivatives similar to (R)-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid, has been conducted to understand their conformations and reactivity in the gas phase. These studies provide foundational knowledge for designing and synthesizing complex molecules in organic chemistry and drug development (Nagy et al., 2010).
Synthesis of Ureas from Carboxylic Acids
A method involving the transformation of carboxylic acids into ureas showcases the synthetic versatility of carboxylic acid derivatives. This approach highlights the potential of (R)-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid in synthesizing bioactive compounds or intermediates for pharmaceuticals (Thalluri et al., 2014).
Development of Chiral Derivatives
The synthesis of chiral derivatives, including amino acids and their analogs, from (R)-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid, can lead to the development of novel pharmaceuticals and materials. These compounds have significant potential in asymmetric synthesis and drug design, offering pathways to biologically active compounds (Guzmán-Mejía et al., 2007).
Acetic Acid Synthesis
The synthesis of acetic acid from various feedstocks demonstrates the importance of carboxylic acid derivatives in industrial chemistry. Research in this area can provide insights into more sustainable and efficient processes for producing essential chemicals, highlighting the role of carboxylic acid derivatives in green chemistry and industrial applications (Budiman et al., 2016).
Wirkmechanismus
Target of Action
Z-D-Ala-Gly-OH, also known as 2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid or ®-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid, primarily targets the D-Ala:D-Ala ligase . This enzyme plays a crucial role in bacterial cell wall peptidoglycan biosynthesis .
Mode of Action
The compound interacts with its target, D-Ala:D-Ala ligase, through a distinct phosphorylated form of the antibiotic D-cycloserine . This interaction reveals a bimodal mechanism of action for a single antibiotic on different enzyme targets . The compound also demonstrates a site-selective formation of free amino acids in the OH radical-induced oxidation of peptides and proteins .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of peptides. It is used to form a peptide (amide) bond to a second amino acid . The compound is also involved in the self-assembly of glycopeptides . The position of the Ala residue in the sequence influences the self-assembly of glycopeptides .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Z-D-Ala-Gly-OH is currently limited. It is known that the compound is used in proteomics research , suggesting that it may have bioavailability in biological systems.
Result of Action
The molecular and cellular effects of Z-D-Ala-Gly-OH’s action are primarily related to its interaction with D-Ala:D-Ala ligase. This interaction inhibits the enzyme, affecting the synthesis of bacterial cell wall peptidoglycan . Additionally, the compound’s influence on the self-assembly of glycopeptides could have implications for the structure and function of these molecules .
Action Environment
The action, efficacy, and stability of Z-D-Ala-Gly-OH can be influenced by various environmental factors. For instance, the compound’s ability to form peptide bonds and self-assemble into glycopeptides may be affected by factors such as pH and temperature . .
Eigenschaften
IUPAC Name |
2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMQRYMCAVZPN-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1353267.png)